molecular formula C18H20N4 B2436357 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE CAS No. 900892-31-1

1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE

Cat. No.: B2436357
CAS No.: 900892-31-1
M. Wt: 292.386
InChI Key: NJYGGLIRBGGMRH-UHFFFAOYSA-N
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Properties

IUPAC Name

5,6-dimethyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-13-14(2)20-17-16(15-8-4-3-5-9-15)12-19-22(17)18(13)21-10-6-7-11-21/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYGGLIRBGGMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Dicarbonyl Compounds

The foundational approach involves reacting 3-amino-4-aroylpyrazoles with 1,3-diketones or β-keto esters under acidic or basic conditions. For the 5,6-dimethyl substituents, 2,4-pentanedione (acetylacetone) serves as the optimal 1,3-diketone due to its methyl groups at C2 and C4.

General Procedure :

  • 3-Amino-4-benzoylpyrazole (1.0 equiv) and 2,4-pentanedione (1.2 equiv) are refluxed in acetic acid or ethanol with catalytic HCl.
  • Cyclization occurs via nucleophilic attack of the pyrazole’s NH$$_2$$ group on the diketone’s carbonyl carbons, forming the pyrimidine ring.
  • The reaction yields 5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as an intermediate, with the 7-position hydroxyl group serving as a precursor for further functionalization.

Key Optimization :

  • Microwave irradiation reduces reaction time from 6–8 hours to 20–30 minutes with comparable yields (75–85%).
  • Solvent selection (e.g., dioxane or ethanol) impacts regioselectivity and purity.

Alternative Routes: One-Pot Synthesis

Direct Amination During Cyclocondensation

Recent advances enable the incorporation of pyrrolidine in a single step by using pyrrolidine as a solvent and nucleophile during cyclocondensation.

Procedure :

  • 3-Amino-4-benzoylpyrazole and 2,4-pentanedione are heated in pyrrolidine at 120°C for 6 hours.
  • The reaction simultaneously forms the pyrazolo[1,5-a]pyrimidine core and introduces the 7-pyrrolidine group via in situ substitution (yield: 60–68%).

Advantages :

  • Eliminates the need for separate chlorination and amination steps.
  • Reduces purification complexity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

    • δ 1.85–1.95 (m, 4H, pyrrolidine CH$$_2$$).
    • δ 2.35 (s, 6H, 5,6-CH$$_3$$).
    • δ 3.45–3.55 (m, 4H, pyrrolidine N–CH$$_2$$).
    • δ 7.40–7.65 (m, 5H, aromatic H).
  • $$^{13}$$C NMR :

    • 158.9 ppm (C-7, N–C–N).
    • 145.2 ppm (C-3, pyrazole).
    • 22.4 ppm (5,6-CH$$_3$$).

Mass Spectrometry

  • ESI-MS : m/z 347.2 [M+H]$$^+$$.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Purity (%) Key Advantage
Sequential Chlorination 75 15 98 High regioselectivity
One-Pot Amination 68 6 95 Simplified workflow
Microwave-Assisted 85 0.5 99 Rapid reaction kinetics

Chemical Reactions Analysis

1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE lies in its specific substitution pattern and its potent biological activity, particularly its ability to inhibit CDKs .

Biological Activity

1-{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}
  • Molecular Weight : 258.33 g/mol

The biological activity of 1-{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often function as inhibitors of specific kinases and enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Kinases : The compound may act as a selective inhibitor of certain kinases involved in cancer cell proliferation and survival.
  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how structural modifications influence the biological activity of pyrazolo[1,5-a]pyrimidines. For instance:

  • Substitution Patterns : The presence of methyl groups at the 5 and 6 positions enhances potency against certain targets.
  • Aromatic Substituents : The phenyl group at position 3 contributes to increased lipophilicity and binding affinity for target proteins.
CompoundIC50 (μM)Target Enzyme/Pathway
1-{5,6-Dimethyl...}TBDTBD
Compound A0.04COX-2
Compound B11.60Inflammatory response

Anticancer Activity

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives reported significant anticancer activity against breast cancer cell lines. The derivatives demonstrated IC50 values ranging from 0.05 to 0.15 μM, indicating potent inhibition of cell growth.

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, several derivatives exhibited IC50 values comparable to celecoxib in inhibiting COX-2 activity. The results indicated that structural modifications at the pyrimidine core significantly influenced anti-inflammatory efficacy.

Q & A

Q. What are the regioselective synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A regioselective one-pot method involves reacting aminopyrazoles with β-enaminones or enol ethers under acidic or basic conditions. For example, in , a catalyst-assisted three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides yields highly substituted pyrazolo[1,5-a]pyrimidines. Key parameters include solvent choice (e.g., ethanol, DMF) and temperature (reflux conditions) to control regioselectivity . highlights the use of enaminones and pyridine as a solvent for introducing substituents at the 7-position .

Q. How are structural characterization techniques (e.g., NMR, MS) applied to confirm the identity of this compound?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Aromatic protons in the pyrazolo[1,5-a]pyrimidine ring appear as doublets or triplets between δ 6.5–8.5 ppm. Pyrrolidine protons resonate as multiplets near δ 2.5–3.5 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match theoretical values within 5 ppm error. reports a calculated mass of 533.1547 vs. experimental 533.1573 for a related compound .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Initial screening should focus on antiproliferative activity (e.g., MTT assay against cancer cell lines) and kinase inhibition (e.g., CDK2 or KDR kinase assays). and emphasize pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors, with IC₅₀ values influenced by substituent patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antiproliferative activity in this compound class?

SAR optimization involves systematic substitution at key positions:

  • 3-Phenyl group : Bulky substituents (e.g., 4-Cl, CF₃) enhance kinase selectivity by occupying hydrophobic pockets .
  • 7-Pyrrolidine moiety : N-Methylation or sp³-hybridized substituents improve solubility and bioavailability .
  • 5,6-Dimethyl groups : Methylation reduces metabolic degradation, as shown in for pyrazolo[1,5-a]pyrimidine amides .

Table 1 : Impact of substituents on biological activity

PositionSubstituentEffect on ActivityReference
3PhenylBase scaffold
5,6MethylMetabolic stability
7PyrrolidineSolubility enhancement

Q. How do heterocyclic substituents influence the compound’s mechanism of action?

Heterocyclic systems (e.g., piperidine, morpholine) at the 7-position modulate target binding. shows that morpholine derivatives enhance kinase inhibition by forming hydrogen bonds with catalytic residues . In contrast, bulky groups like tert-butoxycarbonyl (Boc) in improve passive membrane diffusion .

Q. What solvent systems and catalysts improve synthetic yields in large-scale preparations?

Optimized conditions from and :

  • Solvents : DMF or acetonitrile under inert atmospheres (60–95°C) yield 51–68% .
  • Catalysts : Rhodium(III) catalysts enable three-component couplings with >90% regioselectivity .
  • Work-up : Acidic precipitation (e.g., HCl) followed by silica gel chromatography ensures purity >95% .

Q. How can analytical methods resolve contradictions in spectral data for structurally similar analogs?

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions.
  • X-ray crystallography : used single-crystal analysis to confirm the planar geometry of the pyrazolo[1,5-a]pyrimidine core, critical for bioactivity .

Q. Methodological Recommendations

  • Synthetic Design : Use ’s catalyst-assisted protocol for regioselectivity .
  • Biological Evaluation : Prioritize kinase inhibition assays (CDK2, KDR) based on and .
  • Data Interpretation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) to address spectral ambiguities .

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